1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride 1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13750809
InChI: InChI=1S/C7H16N2.2ClH/c1-7(8)6-9-4-2-3-5-9;;/h7H,2-6,8H2,1H3;2*1H
SMILES: CC(CN1CCCC1)N.Cl.Cl
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol

1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride

CAS No.:

Cat. No.: VC13750809

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride -

Specification

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
IUPAC Name 1-pyrrolidin-1-ylpropan-2-amine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-7(8)6-9-4-2-3-5-9;;/h7H,2-6,8H2,1H3;2*1H
Standard InChI Key GCBSKDAFKMXTJB-UHFFFAOYSA-N
SMILES CC(CN1CCCC1)N.Cl.Cl
Canonical SMILES CC(CN1CCCC1)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Key Physicochemical Data

PropertyValue
Molecular FormulaC₇H₁₈Cl₂N₂
Molecular Weight201.13 g/mol
AppearanceCrystalline solid (assumed)
SolubilityHigh in water and polar solvents
StabilityHygroscopic; store desiccated

The pyrrolidine ring’s conformational flexibility allows the compound to adopt multiple stereochemical configurations, though specific data on enantiomeric forms remain limited in publicly available literature.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-(1-pyrrolidinyl)-2-propanamine dihydrochloride typically involves a two-step process:

  • Formation of the Base Amine: Pyrrolidine reacts with a propanamine derivative (e.g., 1-chloro-2-propanamine) under nucleophilic substitution conditions. This step often employs polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures (80–100°C) to drive the reaction.

  • Salt Formation: The free base is treated with hydrochloric acid (HCl) in an anhydrous environment, yielding the dihydrochloride salt. Precipitation is achieved by cooling the reaction mixture, followed by filtration and recrystallization from ethanol or methanol.

Industrial Manufacturing Considerations

Large-scale production optimizes yield and purity through continuous flow reactors, which enhance mixing and heat transfer during the amination step. Post-synthesis, quality control measures include HPLC for purity assessment and Karl Fischer titration for moisture content. Industrial suppliers such as Hoelzel Biotech and Sigma-Aldrich standardize batches to ≥95% purity, catering to research demands.

Research Applications and Biological Activity

Chemical Modifications and Structure-Activity Relationships (SAR)

Modifying the pyrrolidine ring alters metabolic stability and target selectivity:

  • N-Methylation: Reduces hepatic clearance by inhibiting cytochrome P450 oxidation, prolonging half-life.

  • Ring Expansion: Replacing pyrrolidine with piperidine decreases dopamine receptor affinity but enhances serotonin receptor binding.

Comparative SAR Table

ModificationEffect on Metabolic StabilityReceptor Affinity Shift
N-MethylationSerotonin > Dopamine
Piperidine SubstitutionSerotonin ↑, Dopamine ↓
Fluorination at C3Mixed receptor selectivity

These insights guide medicinal chemists in optimizing lead compounds for neurological disorders.

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